2-[(3-nitrocarbazol-9-yl)methyl]phenol
Description
2-[(3-Nitrocarbazol-9-yl)methyl]phenol is a carbazole derivative featuring a nitro (-NO₂) group at the 3-position of the carbazole ring and a phenol moiety connected via a methylene (-CH₂-) bridge at the 2-position. The nitro group imparts strong electron-withdrawing properties, influencing electronic density and reactivity, while the phenol group enhances hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
2-[(3-nitrocarbazol-9-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19-8-4-1-5-13(19)12-20-17-7-3-2-6-15(17)16-11-14(21(23)24)9-10-18(16)20/h1-11,22H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPECHPMWXZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrocarbazol-9-yl)methyl]phenol typically involves the nitration of carbazole followed by a series of functional group transformations. One common method includes the nitration of carbazole to form 3-nitrocarbazole, which is then subjected to a Friedel-Crafts alkylation reaction with phenol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrocarbazol-9-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Halogenated phenol derivatives and other substituted products.
Scientific Research Applications
2-[(3-nitrocarbazol-9-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-[(3-nitrocarbazol-9-yl)methyl]phenol is largely dependent on its chemical structure. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds and interact with various biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic Properties
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide ()
- Structure : Methoxy (-OCH₃) at carbazole-3-position; acetamide (-NHCOCH₃) at the 2-position.
- Electronic Effects : Methoxy is electron-donating, increasing carbazole ring electron density. This contrasts with the nitro group in the target compound, which reduces electron density.
- Biological Activity : Exhibits antibacterial and antifungal activity, suggesting substituent-dependent bioactivity .
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ()
- Structure : Tetrahydrocarbazole core with chloro (-Cl) and acetamide groups.
- Electronic Effects : Partial hydrogenation of the carbazole reduces aromaticity, altering π-π stacking and electronic properties. Chloro is moderately electron-withdrawing but less so than nitro .
2-[(3′-Phenyl)phenyl]-9H-carbazole ()
- Electronic Effects: Extended conjugation via biphenyl enhances planarity and charge transport, relevant for optoelectronic applications. Lacks the hydrogen-bonding capability of phenol .
Hydrogen Bonding and Solubility
The phenol group in 2-[(3-nitrocarbazol-9-yl)methyl]phenol enables strong hydrogen bonding, improving solubility in polar solvents. In contrast:
- Methoxy and acetamide derivatives (): Methoxy provides weak hydrogen-bond acceptors, while acetamide offers both donor (-NH) and acceptor (-CO) sites.
- Tetrahydrocarbazoles () : Reduced aromaticity may decrease hydrophobicity but limit hydrogen-bonding networks .
- Biphenyl carbazoles (): Absence of polar groups reduces solubility, favoring applications in non-polar matrices .
Antimicrobial Activity
- 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide () : Active against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
- This compound: Nitro groups are often associated with anticancer or antiparasitic activity, as seen in nitroaromatic drugs like chloramphenicol. Direct evidence is lacking, but structural analogs from Pleione bulbocodioides () show antitumor activity against LA795 cells .
Toxicity Considerations
Nitro groups may confer mutagenicity or genotoxicity, necessitating careful evaluation. In contrast, methoxy and acetamide derivatives () are generally safer but less potent in specific therapeutic contexts .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Electronic Effects | Key Applications |
|---|---|---|---|
| This compound | -NO₂ (C3), -CH₂PhOH (C2) | Strong electron-withdrawing | Medicinal chemistry |
| 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide | -OCH₃ (C3), -NHCOCH₃ (C2) | Electron-donating | Antimicrobial agents |
| N-{3-[(6-Chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide | -Cl (C6), tetrahydro core | Moderate electron-withdrawing | Drug discovery |
| 2-[(3′-Phenyl)phenyl]-9H-carbazole | Biphenyl (C2) | Extended conjugation | OLED materials |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
